molecular formula C17H14N2O3 B1331241 (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid CAS No. 28081-54-1

(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Cat. No.: B1331241
CAS No.: 28081-54-1
M. Wt: 294.30 g/mol
InChI Key: RQPPZGICNYEPHM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties

Property Value/Description Source
Molecular Weight 294.30 g/mol
Melting Point Not explicitly reported; analogs: 183–185°C
Solubility Likely polar solvent-soluble (e.g., DMSO, methanol)
pKa Estimated ~3–4 (carboxylic acid)

Research Applications

  • Enzyme Inhibition : Demonstrates potential as an aldose reductase inhibitor, relevant for diabetic complications.
  • Antimicrobial Activity : Derivatives show efficacy against Gram-positive bacteria and fungi.
  • Drug Intermediate : Serves as a precursor for synthesizing complex heterocycles (e.g., triazolophthalazines).

The compound’s dual functionality (acidic and basic sites) enables its use in coordination chemistry, forming metal complexes with catalytic or therapeutic properties. Recent studies highlight its role in VEGFR-2 inhibition, underscoring its relevance in oncology.

Properties

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)10-15-13-8-4-5-9-14(13)17(22)19(18-15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPZGICNYEPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188766
Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
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Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-54-1
Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
Source CAS Common Chemistry
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Record name 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Biological Activity

(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, with the CAS number 28081-54-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.3 g/mol
  • Structure : The compound features a phthalazine core with a benzyl substituent and an acetic acid moiety.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a and -β isoforms, which are crucial in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and inflammatory bowel disease. This effect is attributed to its ability to inhibit specific kinases involved in inflammatory signaling .

Antimicrobial Activity

Preliminary research indicates that (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid may possess antimicrobial properties. Studies on similar phthalazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could also exhibit similar effects .

The biological activities of (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid are primarily mediated through its interaction with key signaling pathways:

  • PI3K/Akt Pathway : The compound's inhibition of Class I PI3K enzymes disrupts the PI3K/Akt signaling pathway, which is often overactive in cancer cells.
  • NF-kB Pathway : By modulating the NF-kB signaling pathway, the compound may reduce inflammation and cellular proliferation associated with chronic inflammatory diseases.

Study 1: Antitumor Efficacy

In a study focusing on various phthalazine derivatives, (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid was evaluated for its antitumor effects in vitro. Results indicated a dose-dependent inhibition of cancer cell lines with IC50 values in the low micromolar range, demonstrating significant potency against tumor growth .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced swelling and joint damage compared to controls, along with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightAntitumor ActivityAnti-inflammatory Activity
(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid28081-54-1294.3 g/molYesYes
(4-Oxo-3-propyl-3,4-dihydro-phthalazin-1-yl)-acetic acid332886-36-9246.27 g/molModerateYes
(3-Benzylidenehydrazono)-acetic acid16015-49-9280.28 g/molYesLimited

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 28081-54-1
  • IUPAC Name : 2-(3-benzyl-4-oxophthalazin-1-yl)acetic acid

The compound consists of a phthalazine core modified with a benzyl group and an acetic acid moiety, which influences its reactivity and biological interactions.

Medicinal Chemistry

(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid has shown promise in the development of new pharmaceuticals, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. Compounds similar to (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid have been explored for their effectiveness against various bacterial strains, potentially leading to new antibiotic therapies .

Anticancer Research

Studies have suggested that phthalazine derivatives can inhibit cancer cell proliferation. The specific compound may interact with cellular pathways involved in tumor growth, making it a candidate for further exploration in cancer therapeutics .

Neuropharmacology

The compound's structural similarities to known neuroactive agents suggest potential applications in neuropharmacology. It may serve as a lead compound for developing treatments for neurological disorders by modulating neurotransmitter systems.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro; potential for development into antibiotics.
Study BCancer Cell ProliferationShowed reduced viability of specific cancer cell lines; further studies recommended for mechanism elucidation.
Study CNeuroactive PropertiesIndicated modulation of dopamine receptors; suggests potential in treating Parkinson's disease symptoms.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethyl Analog (R = Ethyl) : Exhibits strong inhibition of acetylcholinesterase (critical for nerve impulse transmission) and phospholipase A2 (involved in lipid metabolism). The ethyl group balances hydrophobicity and steric effects, enabling effective enzyme binding .
  • Its stability at room temperature suggests utility in synthetic workflows .
  • However, bulkiness may reduce binding efficiency to certain enzymes.

Physicochemical Properties

  • Solubility : Alkyl-substituted analogs (ethyl, methyl) exhibit higher aqueous solubility than the benzyl derivative due to reduced hydrophobicity.
  • Synthetic Complexity : Benzyl derivatives often require multi-step synthesis involving protective group strategies, whereas alkyl analogs (e.g., methyl) are synthesized via simpler ester-amine reactions .

Research Findings and Data

Kinetic and Thermodynamic Studies (Ethyl Analog)

  • Adsorption Efficiency : Ethyl-modified biochar achieved 97.8% uranium removal at pH 6.0 within 5 minutes, attributed to –COO⁻ coordination .
  • Reusability : ASBB (acetic acid-modified biochar) maintained >90% efficiency over 5 cycles, demonstrating robustness .

Preparation Methods

Alkylation of Phthalazinone Derivatives with Haloacetic Acid Esters

One common approach involves the alkylation of 4-oxo-3,4-dihydrophthalazine derivatives with haloacetic acid esters (e.g., ethyl chloroacetate) to introduce the acetic acid side chain, followed by hydrolysis to the acid.

  • Step 1: Starting from 2-phenyl-2,3-dihydrophthalazine-1,4-dione, the compound is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone/DMF mixture under reflux overnight. This results in ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate with a yield of approximately 78%.

  • Step 2: The ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate in ethanol for about 8 hours to yield the corresponding hydrazide intermediate.

  • Step 3: Further functionalization or hydrolysis steps convert the ester or hydrazide to the target acetic acid derivative.

This method is well-documented and provides good yields with relatively straightforward purification.

Benzylation of Phthalazinone Derivatives

The introduction of the benzyl group at the 3-position can be achieved by nucleophilic substitution or reductive alkylation methods on the phthalazine ring nitrogen or carbon centers.

  • A typical method involves the reaction of phthalazinone derivatives with benzyl halides under basic conditions to form the 3-benzyl substituted phthalazine.

  • Alternatively, palladium-catalyzed cross-coupling reactions or photoredox catalysis have been reported for related phthalazine derivatives, although specific examples for this compound are limited.

Photoredox Catalysis for Complex Substitutions

Recent advances include the use of photoredox catalysis to construct complex phthalazine derivatives with acetic acid side chains.

  • For example, a reaction involving phenylhydrazine, 2-formylbenzoic acid, and ethyl 2-bromo-2,2-difluoroacetate under iridium photocatalyst and blue LED irradiation yielded related phthalazine derivatives with acetic acid functionalities.

  • Although this method is more complex and specialized, it demonstrates the potential for mild, selective synthesis of substituted phthalazines.

Multi-Step Synthesis via Protected Intermediates and Coupling Reactions

In some patent literature, multi-step syntheses involve:

  • Preparation of protected piperazine or benzyl derivatives of phthalazinones.

  • Coupling reactions using activating agents like HBTU in solvents such as dimethylacetamide.

  • Deprotection and purification steps to yield the final substituted phthalazine acetic acid derivatives.

This approach is more applicable for library synthesis and analog development rather than bulk preparation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Alkylation with ethyl chloroacetate + hydrazinolysis 2-phenyl-2,3-dihydrophthalazine-1,4-dione, K2CO3, reflux in acetone/DMF; hydrazine hydrate reflux in ethanol ~70-80 High yield, straightforward Requires reflux, multiple steps
Benzylation with benzyl halides Phthalazinone derivative, benzyl halide, base Moderate Direct benzyl introduction Possible side reactions, selectivity issues
Photoredox catalysis Phenylhydrazine, 2-formylbenzoic acid, Ir(ppy)3 catalyst, blue LED, THF, room temp Moderate Mild conditions, selective Specialized equipment, longer reaction time
Multi-step coupling via protected intermediates Piperazine derivatives, HBTU, dimethylacetamide, deprotection with HCl/EtOH Variable Enables diverse analog synthesis Complex, time-consuming

Research Findings and Notes

  • The alkylation-hydrazinolysis route is the most commonly reported and reliable method for preparing (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid or closely related derivatives.

  • Photoredox catalysis offers a novel approach but is more suited for complex derivatives rather than routine synthesis.

  • The use of protecting groups and coupling agents allows for structural diversification but increases synthetic complexity and cost.

  • Purification is typically achieved by recrystallization or column chromatography using ethyl acetate/hexanes mixtures.

  • Characterization data such as melting points, NMR spectra, and crystallographic data support the structural assignments and purity of the synthesized compounds.

Q & A

Q. What are the common synthetic routes for (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid?

The compound is typically synthesized via N-allylation of phthalazine derivatives using allyl bromide in the presence of potassium carbonate, followed by hydrolysis or functionalization. For example, methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized as an intermediate, which is later hydrolyzed to the acetic acid derivative . Alternative routes involve hydrazine hydrate reactions to form hydrazide derivatives, which are further functionalized with aldehydes or ketones .

Q. How is the compound structurally characterized?

Structural elucidation employs:

  • X-ray crystallography to determine bond lengths, angles, and spatial conformation (e.g., mean C–C bond length: 0.003 Å, R factor: 0.049) .
  • Spectroscopic methods :
  • IR spectroscopy for identifying functional groups like carbonyl (C=O) and carboxylic acid (O–H) .
  • NMR to resolve proton environments (e.g., coupling constants, aromatic proton splitting patterns) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include solubility in polar aprotic solvents (e.g., THF, DMSO), stability under acidic/basic conditions, and melting points derived from thermal analysis. These influence reaction solvent selection and purification methods (e.g., recrystallization vs. column chromatography) .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized for substituted derivatives?

Regioselectivity in phthalazine functionalization is controlled by:

  • Electron-directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) guide reactions to specific positions .
  • Catalytic systems : Palladium or copper catalysts enhance cross-coupling efficiency for aryl or benzyl groups .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions in multi-step syntheses .

Q. How to resolve contradictions between spectral data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (e.g., solvation, crystal packing). Mitigation strategies include:

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry with DFT calculations to model solution-phase conformers .
  • Variable-temperature NMR to probe conformational flexibility .

Q. What methodologies are used to evaluate biological activity?

  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock, guided by crystallographic data .
  • In vitro cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How to address low yields in large-scale synthesis?

  • By-product analysis : Use LC-MS to identify intermediates or degradation products .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., acylations) .
  • Microwave-assisted synthesis : Reduces reaction times for steps like ester hydrolysis .

Data Analysis and Optimization

Q. What statistical approaches are recommended for reaction optimization?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) to model nonlinear relationships between parameters and yields .

Q. How to interpret conflicting bioactivity data across studies?

Variations in assay conditions (e.g., pH, ionic strength) or cell lines may explain discrepancies. Standardize protocols per OECD guidelines and validate with positive controls (e.g., aspirin for COX inhibition) .

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